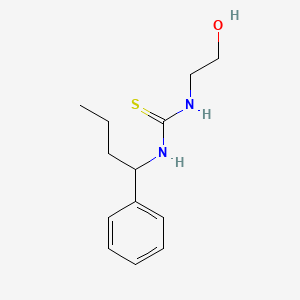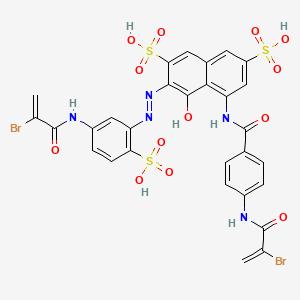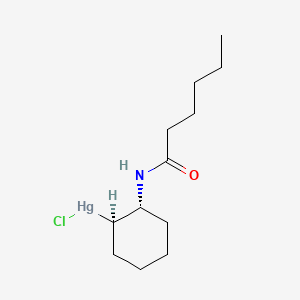![molecular formula C49H26N4O5 B14457040 Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1'-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]- CAS No. 72175-18-9](/img/structure/B14457040.png)
Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1'-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1’-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]- is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1’-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]- typically involves multistep organic synthesis. The process may include the formation of intermediate compounds through reactions such as Friedel-Crafts acylation, cyclization, and amination. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.
化学反应分析
Types of Reactions
Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1’-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or peroxides.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms to form reduced products.
Substitution: Replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophilic reagents (e.g., halogens, nitrating agents). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1’-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1’-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in inflammatory processes or interfere with DNA replication in cancer cells. The exact molecular targets and pathways depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
Naphtho[1,2-e][1,3]oxazine derivatives: These compounds share structural similarities and are studied for their anti-inflammatory activities.
Acridine derivatives: Compounds like acridine, 1,2,3,4,5,6,7,8-octahydro-, have similar core structures and are explored for various applications.
Uniqueness
Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1’-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]- stands out due to its complex structure, which combines multiple aromatic systems and functional groups. This complexity provides unique chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
72175-18-9 |
|---|---|
分子式 |
C49H26N4O5 |
分子量 |
750.8 g/mol |
IUPAC 名称 |
6-[[6,11-dioxo-2-(4-phenylphenyl)naphtho[2,3-g]quinazolin-4-yl]amino]-13H-naphtho[2,3-c]acridine-5,8,14-trione |
InChI |
InChI=1S/C49H26N4O5/c54-43-28-12-4-5-13-29(28)44(55)34-23-38-35(22-33(34)43)49(53-48(51-38)27-20-18-26(19-21-27)25-10-2-1-3-11-25)52-39-24-36-42(50-37-17-9-8-16-32(37)45(36)56)41-40(39)46(57)30-14-6-7-15-31(30)47(41)58/h1-24H,(H,50,56)(H,51,52,53) |
InChI 键 |
FBEWHMXYGYWSOC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC5=C(C=C4C(=N3)NC6=C7C(=C8C(=C6)C(=O)C9=CC=CC=C9N8)C(=O)C1=CC=CC=C1C7=O)C(=O)C1=CC=CC=C1C5=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(Benzyloxy)phenyl]-5-(ethoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14456958.png)
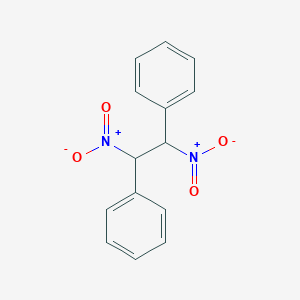

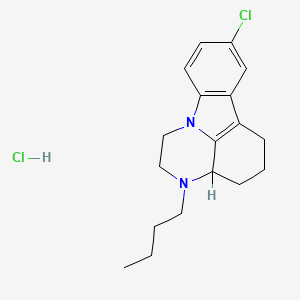
![6-[4-(Propan-2-yl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14456983.png)
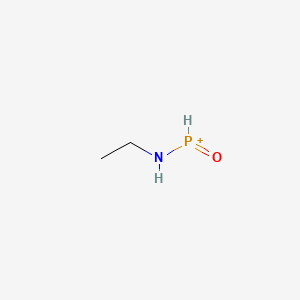

![(2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14457003.png)
